N'-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a methylfuran moiety, and a pyrazole carbohydrazide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in microbial cells by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Fluorobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methylbenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-Bromobenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the bromobenzylidene group with the methylfuran and pyrazole carbohydrazide moieties imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
303106-42-5 |
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Molecular Formula |
C16H13BrN4O2 |
Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
KCXZHUIZCGJVFQ-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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